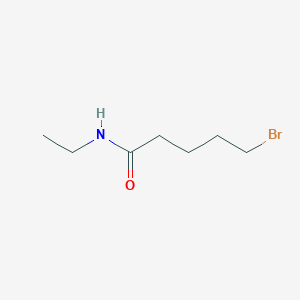

5-bromo-N-ethylpentanamide

Description

5-Bromo-N-ethylpentanamide (C₇H₁₃BrNO) is a brominated amide derivative characterized by a pentanamide backbone with a bromine atom at the 5th position and an ethyl group attached to the nitrogen. This compound is synthetically accessible via the reaction of 5-bromovaleryl chloride with ethylamine in the presence of a base such as triethylamine, following protocols analogous to those described for structurally related amides . The bromine atom at the terminal carbon renders the compound a versatile intermediate for nucleophilic substitution reactions, while the ethyl group modulates steric and electronic properties compared to bulkier or aromatic substituents.

Key spectral features include:

- ¹H NMR: A quintet (δ 1.60–1.68 ppm) corresponding to the methylene protons adjacent to bromine, similar to 5-bromo-N-(quinolin-2-yl)pentanamide .

- Mass spectrometry: Expected molecular ion [M+H]⁺ at m/z 222–224 (Br isotope pattern), distinct from higher-mass analogs like 5-bromo-N-(2-chlorophenyl)pentanamide ([M+H]⁺ m/z 305–307) .

Properties

Molecular Formula |

C7H14BrNO |

|---|---|

Molecular Weight |

208.1 g/mol |

IUPAC Name |

5-bromo-N-ethylpentanamide |

InChI |

InChI=1S/C7H14BrNO/c1-2-9-7(10)5-3-4-6-8/h2-6H2,1H3,(H,9,10) |

InChI Key |

TZSLSDUQWBHGBV-UHFFFAOYSA-N |

SMILES |

CCNC(=O)CCCCBr |

Canonical SMILES |

CCNC(=O)CCCCBr |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Properties

The table below compares 5-bromo-N-ethylpentanamide with three analogs:

Key Observations :

Electronic Effects: The ethyl group in this compound is electron-donating, slightly increasing the electron density of the amide nitrogen compared to electron-withdrawing groups like 2-chlorophenyl . This reduces the amide’s susceptibility to hydrolysis but may slow SN2 displacement of bromine. Quinolinyl and chlorophenyl substituents introduce aromatic π-systems, enabling conjugation with the amide carbonyl, as evidenced by redshifted UV-Vis spectra in analogs .

Steric Effects: The ethyl group imposes minimal steric hindrance, favoring nucleophilic substitution at the 5-bromo position. In contrast, bulkier substituents (e.g., quinolinyl) may sterically hinder reactivity .

Applications: Pharmaceuticals: Quinolinyl and chlorophenyl derivatives are prioritized for bioactive molecule synthesis due to their aromatic pharmacophores . Industrial Chemistry: The quaternary ammonium analog () is suited for surfactant applications due to its ionic character .

Physicochemical Properties

Notes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.